1,6-Naphthyridin-2(1H)-One
Overview
Description
1,6-Naphthyridin-2(1H)-One, also known as diazanaphthalenes, is a group of heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings . It is a subfamily that includes more than 17,000 compounds (with a single or double bond between C3 and C4) included in more than 1000 references (most of them patents) . This compound has gained significant attention in recent years due to its potential applications in various scientific research fields.
Synthesis Analysis
The synthesis of 1,6-Naphthyridin-2(1H)-One involves the diversity of the substituents present at positions N1, C3, C4, C5, C7, and C8 . The synthetic methods used for their synthesis start from a preformed pyridine or pyridone ring . Recent synthetic developments have paved a path to a wide range of functionalized 1,6-naphthyridines .
Molecular Structure Analysis
The molecular structure of 1,6-Naphthyridin-2(1H)-One is unique and makes it suitable for use in the synthesis of various drugs and biological compounds . Comparative SAR and molecular modeling studies of 1,6-naphthyridin-2(1H)-ones have been conducted .
Chemical Reactions Analysis
The chemical reactions of 1,6-Naphthyridin-2(1H)-One involve the diversity of the substituents present at positions N1, C3, C4, C5, C7, and C8 . Structures with a C3-C4 double bond are included in around 970 references .
Scientific Research Applications
Application 2: Synthesis of 7-substituted 3-aryl-1,6-naphthyridin-2-amines and 7-substituted 3-aryl-1,6-naphthyridin-2(1H)-ones
- Methods of Application/Experimental Procedures : The synthesis involves the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines. The reactions were investigated in various solvents (concentrated HCl, 50% HBF4, 70% HF–pyridine, 20% and 90% H2SO4, dilute HCl, and neat TFA). By appropriate choice of solvent and other conditions, good yields of the target compounds could be obtained .
- Results/Outcomes : The results of the synthesis were that good yields of the target compounds could be obtained, although in some cases a variety of different side products was also produced .
properties
IUPAC Name |
1H-1,6-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKMVHXJWJNEQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343421 | |
Record name | 1,6-Naphthyridin-2(1H)-One | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Naphthyridin-2(1H)-One | |
CAS RN |
23616-29-7 | |
Record name | 1,6-Naphthyridin-2(1H)-One | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.